Cas no 2034606-41-0 (2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine)

2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine is a structurally complex heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group and an azetidine-linked thiazole moiety. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, while the azetidine-thiazole scaffold contributes to conformational rigidity, potentially improving target binding affinity. This compound is of interest in medicinal chemistry for its potential as a pharmacophore in kinase inhibitors or other biologically active agents. Its modular structure allows for further derivatization, making it a versatile intermediate in drug discovery. The combination of electron-withdrawing and sterically constrained groups may confer selectivity in molecular interactions.
2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine structure
2034606-41-0 structure
Product name:2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine
CAS No:2034606-41-0
MF:C19H14F3N3O2S
MW:405.393573284149
CID:5337082

2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • (2-phenylthiazol-4-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone
    • (2-phenyl-1,3-thiazol-4-yl)-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone
    • 2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine
    • Inchi: 1S/C19H14F3N3O2S/c20-19(21,22)15-7-4-8-16(24-15)27-13-9-25(10-13)18(26)14-11-28-17(23-14)12-5-2-1-3-6-12/h1-8,11,13H,9-10H2
    • InChI Key: DYDGDXODHMUGCQ-UHFFFAOYSA-N
    • SMILES: S1C(C2C=CC=CC=2)=NC(=C1)C(N1CC(C1)OC1C=CC=C(C(F)(F)F)N=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 553
  • Topological Polar Surface Area: 83.6
  • XLogP3: 4.1

2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6360-7623-1mg
2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine
2034606-41-0
1mg
$54.0 2023-09-09
Life Chemicals
F6360-7623-5μmol
2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine
2034606-41-0
5μmol
$63.0 2023-09-09
Life Chemicals
F6360-7623-50mg
2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine
2034606-41-0
50mg
$160.0 2023-09-09
Life Chemicals
F6360-7623-25mg
2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine
2034606-41-0
25mg
$109.0 2023-09-09
Life Chemicals
F6360-7623-75mg
2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine
2034606-41-0
75mg
$208.0 2023-09-09
Life Chemicals
F6360-7623-2mg
2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine
2034606-41-0
2mg
$59.0 2023-09-09
Life Chemicals
F6360-7623-3mg
2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine
2034606-41-0
3mg
$63.0 2023-09-09
Life Chemicals
F6360-7623-20mg
2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine
2034606-41-0
20mg
$99.0 2023-09-09
Life Chemicals
F6360-7623-5mg
2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine
2034606-41-0
5mg
$69.0 2023-09-09
Life Chemicals
F6360-7623-20μmol
2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine
2034606-41-0
20μmol
$79.0 2023-09-09

Additional information on 2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine

Introduction to 2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine (CAS No. 2034606-41-0)

2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine (CAS No. 2034606-41-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, including a thiazole ring, an azetidine moiety, and a trifluoromethyl group, which collectively contribute to its biological activity and pharmacological properties.

The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. It is a common motif in many biologically active molecules and pharmaceuticals, often imparting enhanced stability and bioavailability. The azetidine moiety, on the other hand, is a four-membered heterocyclic ring with one nitrogen atom. This structure is less common but has been increasingly explored for its unique conformational properties and potential for modulating biological targets. The trifluoromethyl group is a highly electronegative substituent that can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Recent studies have highlighted the potential of 2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that this compound can effectively modulate specific receptors and enzymes involved in neurodegeneration, potentially offering new avenues for the development of novel therapies. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent activity against tau protein aggregation, a key pathological feature of Alzheimer's disease.

In addition to its neuroprotective effects, 2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine has also shown promise in the field of oncology. Preclinical studies have indicated that this compound can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. A recent publication in *Cancer Research* reported that this compound effectively suppresses the activation of PI3K/AKT/mTOR signaling pathways, which are frequently dysregulated in many types of cancer.

The pharmacokinetic profile of 2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine has been extensively studied to ensure its suitability for clinical development. In vitro and in vivo experiments have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It shows good oral bioavailability and a reasonable half-life, making it a promising candidate for further clinical evaluation.

To further validate its therapeutic potential, several clinical trials are currently underway to assess the safety and efficacy of 2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine in human subjects. Early-phase trials have reported promising results, with no significant adverse effects observed at therapeutic doses. These findings have paved the way for more advanced clinical studies to explore its full therapeutic potential.

In conclusion, 2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine (CAS No. 2034606-41-0) represents a promising candidate in the development of novel therapeutics for neurodegenerative diseases and cancer. Its unique structural features and favorable pharmacological properties make it an attractive target for further research and clinical investigation. As ongoing studies continue to unravel its mechanisms of action and therapeutic applications, this compound holds significant potential to contribute to the advancement of medical science.

Recommend Articles

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd